Home > Products > Screening Compounds P63956 > 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione -

3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione

Catalog Number: EVT-5225029
CAS Number:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethosuximide

  • Compound Description: Ethosuximide (2-ethyl-2-methylsuccinimide) is an anticonvulsant drug, primarily used in the treatment of absence seizures. []. Its chemical structure consists of a succinimide ring with an ethyl group and a methyl group attached to the 2-position.
  • Relevance: Ethosuximide is structurally related to 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione through their shared succinimide core. The main structural difference lies in the substituent at the 3-position. While ethosuximide has a hydrogen atom at this position, the target compound features a more complex [(4-methoxybenzyl)amino] group. These structural similarities make ethosuximide a relevant compound for comparison in terms of its pharmacological activity and binding interactions. [].

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)

  • Compound Description: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) is an achiral lanthanide shift reagent (LSR), commonly used in nuclear magnetic resonance (NMR) spectroscopy. []. LSRs, when added to a solution containing a chiral molecule, can induce changes in the NMR signals of the molecule, allowing for the differentiation of enantiomers.
  • Relevance: This compound was used to study the NMR spectra of racemic ethosuximide. The results of these studies were then compared to the target compound 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione. []. While not directly structurally related, this LSR plays a vital role in understanding the spectral characteristics and behavior of both ethosuximide and, by extension, the target compound.

Tris(3-trifluoromethylhydroxymethylene)-d-camphorato]europium(III)

  • Compound Description: Tris(3-trifluoromethylhydroxymethylene)-d-camphorato]europium(III) is a chiral lanthanide shift reagent (LSR) used in NMR spectroscopy to distinguish between enantiomers by inducing differential shifts in their NMR signals. []. It achieves this through complexation with chiral molecules, leading to changes in their magnetic environments.
  • Relevance: Similar to the previous LSR, this chiral variant was also employed in the study of racemic ethosuximide's NMR spectra. The information gleaned from these studies provided insights applicable to the target compound 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione, highlighting the shared characteristics and potential differences between them. []. Despite their lack of direct structural similarity, the use of this LSR in analyzing related compounds makes it relevant to understanding the target compound's properties.

Etotoin

  • Compound Description: Etotoin (3-ethyl-5-phenylhydantoin) is an anticonvulsant drug, primarily used in the treatment of epilepsy, particularly for controlling grand mal and psychomotor seizures. []. Structurally, it features a hydantoin ring with an ethyl group at the 3-position and a phenyl ring at the 5-position.
  • Relevance: Etotoin, while possessing a hydantoin ring instead of the succinimide core found in the target compound 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione, shares a close structural relationship. The presence of the ethyl group and the aromatic ring in both compounds suggests potential similarities in their pharmacological effects and binding interactions, making etotoin a relevant point of comparison. [].

Mephenytoin

  • Compound Description: Mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin) is another anticonvulsant medication used to manage various types of seizures. []. It shares the hydantoin ring structure with etotoin, but with a methyl group at the 3-position and an ethyl group at the 5-position, both attached to the hydantoin ring along with a phenyl ring.
  • Relevance: Mephenytoin, similar to etotoin, exhibits a close structural resemblance to the target compound 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione, despite the difference in ring systems (hydantoin vs. succinimide). This structural similarity suggests potential commonalities in their mode of action and binding properties, making mephenytoin a relevant compound for comparative studies. [].

Glutethimide

  • Compound Description: Glutethimide (2-ethyl-2-phenylglutarimide) is a sedative-hypnotic drug, previously used to treat insomnia and anxiety. []. Its chemical structure includes a glutarimide ring with an ethyl group and a phenyl ring attached to the 2-position.
  • Relevance: While glutethimide differs from 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in terms of ring structure (glutarimide vs. succinimide), the presence of the ethyl and phenyl substituents in both compounds suggests potential similarities in their pharmacological behavior. []. This makes glutethimide relevant for comparison, particularly in understanding potential binding interactions and the influence of these specific substituents on biological activity.

Methsuximide

  • Compound Description: Methsuximide (N,2-dimethyl-2-phenylsuccinimide) is an anticonvulsant medication, primarily used in the treatment of absence seizures. []. It shares the succinimide ring structure with the target compound, but with a methyl group at the nitrogen atom and a phenyl ring at the 2-position.
  • Relevance: The structural similarity between methsuximide and 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione, particularly the shared succinimide core and the presence of a methyl group at the 1-position of the ring, highlights a close relationship. []. This similarity makes methsuximide a valuable point of reference when considering potential binding affinities, pharmacological effects, and structure-activity relationships for the target compound.

Phensuximide

  • Compound Description: Phensuximide (N-methyl-2-phenylsuccinimide) is an anticonvulsant drug, primarily used in the treatment of absence seizures. []. Its structure is characterized by a succinimide ring with a methyl group on the nitrogen atom and a phenyl ring at the 2-position.
  • Relevance: Similar to methsuximide, phensuximide's structural similarity to 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione, particularly the common succinimide core and the methyl group at the N-position, makes it a relevant compound for comparison. []. This comparison can provide valuable insights into potential pharmacological activities, binding interactions, and the influence of substituents on the overall biological profile of the target compound.

Paramethadione

  • Compound Description: Paramethadione (3,5,5-trimethyloxazolidine-2,4-dione) is an anticonvulsant medication used in the treatment of epilepsy, especially absence seizures. []. Structurally, it contains an oxazolidine ring with three methyl groups attached to it, along with two ketone groups.
  • Relevance: Despite lacking a direct structural similarity to 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione, paramethadione is grouped with the other anticonvulsant drugs mentioned in the study. This suggests that its mechanism of action and pharmacological profile might offer insights into the potential anticonvulsant properties or related biological activities of the target compound, even if their structures are quite different. [].

Properties

Product Name

3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-methylpyrrolidine-2,5-dione

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C13H16N2O3/c1-15-12(16)7-11(13(15)17)14-8-9-3-5-10(18-2)6-4-9/h3-6,11,14H,7-8H2,1-2H3

InChI Key

RWSWJRKORRQJIN-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.